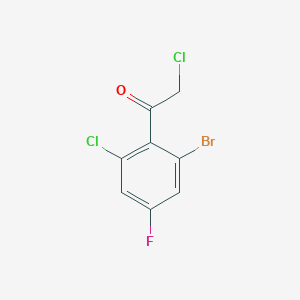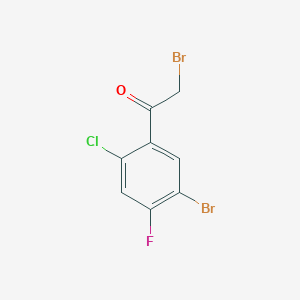![molecular formula C9H16N2O2 B1460365 4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one CAS No. 2098500-76-4](/img/structure/B1460365.png)
4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one
Descripción general
Descripción
“4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one” is a chemical compound with the CAS Number: 2098500-76-4 . It has a molecular weight of 184.24 .
Molecular Structure Analysis
The IUPAC name of this compound is 4-((1-hydroxycyclobutyl)methyl)piperazin-2-one . The InChI code is 1S/C9H16N2O2/c12-8-6-11(5-4-10-8)7-9(13)2-1-3-9/h13H,1-7H2,(H,10,12) .Physical And Chemical Properties Analysis
The compound is in the form of an oil . It has a molecular weight of 184.24 .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activity : Piperazine derivatives, including compounds related to 4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one, have been synthesized and tested for their antibacterial and antifungal properties. For example, Patel, Patel, and Chauhan (2007) synthesized a series of quinolone derivatives incorporating piperazine for antibacterial and antifungal studies (Patel, Patel, & Chauhan, 2007).
Anticonvulsant and Antimicrobial Activities : Aytemir, Çalış, and Özalp (2004) synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, including piperazine derivatives, and evaluated them for anticonvulsant and antimicrobial activities. They found certain compounds to be effective in anticonvulsant tests (Aytemir, Çalış, & Özalp, 2004).
Antioxidant Properties : Piperazine derivatives have also been studied for their antioxidant properties. For instance, Geronikaki, Hadjipavlou-Litina, Chatziopoulos, and Soloupis (2003) synthesized derivatives of 4-hydroxy-piperidine and of 4-N-methyl piperazine and tested them for antioxidant activity (Geronikaki, Hadjipavlou-Litina, Chatziopoulos, & Soloupis, 2003).
Anti-Cancer Activity : Lv, Zhang, Wang, Pan, and Liu (2019) investigated the anti-bone cancer activity of heterocyclic compounds containing piperazine derivatives. They focused on their ability to inhibit human bone cancer cell lines (Lv, Zhang, Wang, Pan, & Liu, 2019).
Antidepressant and Anxiolytic Effects : Kumar, Chawla, Akhtar, Sahu, Rathore, and Sahu (2017) synthesized piperazine compounds and tested them for antidepressant and antianxiety activities, finding significant effects in animal models (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Potential in Treating Diabetes and Alzheimer's : Abbasi, Hassan, ur-Rehman, Siddiqui, Hussain, Shah, Ashraf, Shahid, and Seo (2018) synthesized derivatives of 2-furoic piperazide and evaluated their potential as inhibitors for enzymes relevant in diabetes and Alzheimer's disease (Abbasi, Hassan, ur-Rehman, Siddiqui, Hussain, Shah, Ashraf, Shahid, & Seo, 2018).
Propiedades
IUPAC Name |
4-[(1-hydroxycyclobutyl)methyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-8-6-11(5-4-10-8)7-9(13)2-1-3-9/h13H,1-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWKHZRAMIBCPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCNC(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1460286.png)
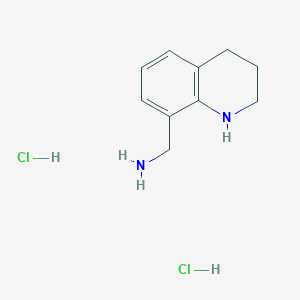

![1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1460291.png)
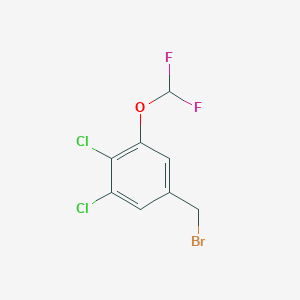

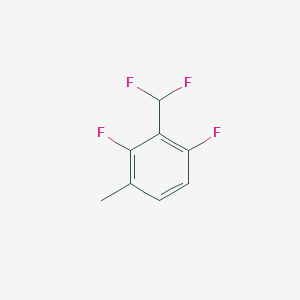

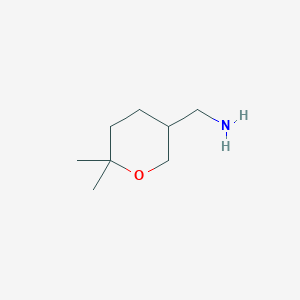
![tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1460299.png)

